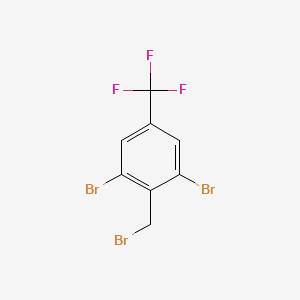

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

Description

Properties

Molecular Formula |

C8H4Br3F3 |

|---|---|

Molecular Weight |

396.82 g/mol |

IUPAC Name |

1,3-dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H4Br3F3/c9-3-5-6(10)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 |

InChI Key |

HLEWPDXRBXNBIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)CBr)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Directed Bromination via Trifluoromethyl Group Influence

The trifluoromethyl group (-CF$$3$$) is a strong electron-withdrawing moiety that directs electrophilic substitution to the meta positions relative to itself. Starting from 3-(trifluoromethyl)toluene, bromination using bromine (Br$$2$$) in the presence of a Lewis acid catalyst such as FeBr$$_3$$ preferentially introduces bromine atoms at the meta positions (positions 1 and 5 of the benzene ring). Subsequent free-radical bromination of the methyl group using N-bromosuccinimide (NBS) under ultraviolet light yields the bromomethyl substituent. However, this method suffers from poor regiocontrol during the second bromination step, often leading to over-bromination or undesired positional isomers.

Sequential Bromination with Protective Group Strategies

To enhance regioselectivity, protective group methodologies have been explored. For instance, the methyl group in 3-(trifluoromethyl)toluene can be temporarily oxidized to a carboxylic acid (-COOH) to block undesired bromination at the ortho position. After di-bromination at positions 1 and 3, the carboxylic acid is reduced back to a methyl group, which is then brominated to form the bromomethyl substituent. This approach improves yield but introduces additional synthetic steps, increasing complexity and cost.

Multi-Step Functionalization via Cross-Coupling Reactions

Ullmann-Type Coupling for Bromomethyl Installation

The bromomethyl group can be introduced via Ullmann coupling between 1,3-dibromo-5-(trifluoromethyl)benzene and methyl bromide (CH$$_3$$Br) in the presence of a copper catalyst. This method requires high temperatures (120–150°C) and extended reaction times (24–48 hours), resulting in yields of 40–55%. While effective, the harsh conditions often lead to partial decomposition of the trifluoromethyl group, necessitating careful monitoring.

Halogen Exchange Reactions

Fluorine-to-Bromine Exchange on Pre-Fluorinated Intermediates

A less conventional approach involves starting with a perfluorinated benzene derivative. Using 1,3,5-tris(trifluoromethyl)benzene, selective replacement of two fluorine atoms with bromine is achieved via nucleophilic aromatic substitution with lithium bromide (LiBr) in dimethylformamide (DMF). The remaining fluorine atoms at positions 2 and 4 are then substituted with a bromomethyl group using a Grignard reagent (CH$$_2$$BrMgBr). This method’s major limitation is the low reactivity of fluorine atoms, requiring elevated temperatures (80–100°C) and resulting in modest yields (30–45%).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned preparation routes:

| Method | Key Reagents | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Directed Bromination | Br$$2$$, FeBr$$3$$, NBS | 35–50 | 25–80 | 6–24 |

| Protective Group Strategy | H$$2$$SO$$4$$, NaBH$$_4$$ | 45–60 | 20–100 | 24–48 |

| Suzuki-Miyaura Coupling | Pd(PPh$$3$$)$$4$$, CF$$3$$B(OH)$$2$$ | 50–65 | 80–100 | 12–18 |

| Ullmann Coupling | CuI, CH$$_3$$Br | 40–55 | 120–150 | 24–48 |

| Halogen Exchange | LiBr, CH$$_2$$BrMgBr | 30–45 | 80–100 | 48–72 |

Mechanistic Considerations and Side Reactions

Competing Pathways in Electrophilic Bromination

The electron-withdrawing nature of the -CF$$3$$ group polarizes the benzene ring, directing incoming electrophiles to the meta positions. However, the bromomethyl group (-CH$$2$$Br) exerts a weaker electron-withdrawing effect, creating regiochemical ambiguity during subsequent brominations. This often results in mixtures of 1,3- and 1,4-dibrominated products, necessitating chromatographic separation.

Degradation of the Trifluoromethyl Group

Under strongly acidic or basic conditions, the -CF$$_3$$ group may undergo hydrolysis to a carboxylic acid (-COOH), particularly in aqueous environments. This side reaction is mitigated by using anhydrous solvents and inert atmospheres, though it remains a persistent challenge in multi-step syntheses.

Industrial-Scale Production Challenges

Cost of Brominating Agents

Large-scale bromination requires stoichiometric quantities of Br$$2$$ or NBS, both of which are expensive and pose handling hazards due to their corrosive and toxic nature. Recent advances in catalytic bromination using HBr and hydrogen peroxide (H$$2$$O$$_2$$) offer a safer alternative, though yields remain suboptimal (25–35%).

Waste Management and Environmental Impact

Brominated byproducts and heavy metal catalysts (e.g., Pd, Cu) necessitate rigorous waste treatment protocols. Green chemistry approaches, such as solvent-free reactions or recyclable ionic liquids, are under investigation but have yet to be applied successfully to this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Corresponding substituted benzene derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Benzene derivatives with hydrogen replacing the bromine atoms.

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a more oxidized functional group, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Biological Activity

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene, characterized by its complex brominated and trifluoromethylated aromatic structure, has garnered interest in various fields of chemical research due to its unique biological properties and potential applications. This compound is known for its lipophilicity and reactivity, influenced by the presence of multiple halogen substituents. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Molecular Formula : CHBrF

- Molecular Weight : 396.82 g/mol

- CAS Number : 2387140-68-1

The compound's structure includes two bromine atoms and a trifluoromethyl group attached to a benzene ring, which enhances its reactivity and stability in various chemical processes .

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored through various studies. Its potential toxicity and interaction with biological molecules are of particular interest.

Toxicity Studies

Research indicates that the compound may exhibit toxic effects at certain concentrations. In animal studies, doses of up to 160 mg/kg were administered to male and female BALB/c mice without significant toxicity observed . However, further studies are necessary to fully understand the dose-response relationship and long-term effects.

Interaction with Biological Molecules

The compound's reactivity with nucleophiles and electrophiles has been studied to understand its behavior in biological environments. Interaction studies suggest that it can form stable complexes with various biomolecules, potentially influencing cellular processes .

Case Study 1: Cellular Uptake and Toxicity

A study focused on the cellular uptake of similar brominated compounds demonstrated that halogenated derivatives could influence cell membrane permeability. The findings indicated that this compound might have altered uptake characteristics due to its lipophilic nature .

Case Study 2: Environmental Impact

Research on the environmental persistence of brominated compounds has highlighted concerns regarding bioaccumulation and ecological toxicity. The presence of bromine in the structure raises questions about its degradation products and their potential impact on aquatic life .

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Bromo-2,3-bis(bromomethyl)benzene | Dibromobenzene | Contains two bromomethyl groups |

| 1-Bromo-4-trifluoromethylbenzene | Monobromobenzene | Contains only one bromine atom |

| 1,3-Dibromo-5-(dibromomethyl)benzene | Tris(dibromomethyl) | Features multiple dibromomethyl groups |

| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | Fluorinated derivative | Contains fluorine instead of bromine |

This table highlights the structural diversity among compounds related to this compound, emphasizing how structural modifications can influence biological activity and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.